2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2-methoxyphenyl)acetamide
Description
2-{[3-tert-Butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2-methoxyphenyl)acetamide is a synthetic small molecule characterized by a pyrazole-pyrimidine hybrid core, functionalized with a tert-butyl group, a 4,6-dimethylpyrimidin-2-yl substituent, and an acetamide linkage to a 2-methoxyphenyl moiety. The tert-butyl group enhances metabolic stability, while the pyrimidine and pyrazole rings may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]oxy-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14-11-15(2)24-21(23-14)27-20(12-18(26-27)22(3,4)5)30-13-19(28)25-16-9-7-8-10-17(16)29-6/h7-12H,13H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZQPSJNYHDALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C(C)(C)C)OCC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2-methoxyphenyl)acetamide (CAS Number: 1020453-57-9) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C25H32N6O2
- Molecular Weight : 448.6 g/mol
- Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a pyrimidine moiety, linked to an acetamide group through an ether bond.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound under review has been studied for various pharmacological effects:
- Anti-inflammatory Activity :
- Antitumor Effects :
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Neuroprotective Properties :
- Recent studies have indicated that certain pyrazole derivatives possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be advantageous for treating conditions such as Alzheimer's disease .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The interaction with G protein-coupled receptors (GPCRs) may play a role in mediating the biological effects observed with this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on Anti-inflammatory Effects :
- Antitumor Activity Assessment :
- Neuroprotective Studies :
Data Summary Table
Scientific Research Applications
Research has indicated that compounds similar to 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2-methoxyphenyl)acetamide exhibit significant biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
- Anti-inflammatory Effects : Compounds containing pyrazole and pyrimidine structures have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Antimicrobial Activity : There is evidence that derivatives of this compound can exhibit antimicrobial effects against various pathogens, making it a candidate for further development in treating infections.
Applications in Drug Development
Given its promising biological activities, this compound may serve as a lead compound in drug discovery programs targeting:
- Cancer Therapy : Its ability to inhibit tumor growth could be harnessed to develop new cancer treatments.
- Anti-inflammatory Drugs : The anti-inflammatory properties could be explored for developing medications for chronic inflammatory diseases.
Case Studies
Several studies have investigated the pharmacological profiles of similar compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential for further development into anticancer agents.
- Research on Anti-inflammatory Effects : In another study, compounds with similar structural motifs were tested for their ability to reduce inflammation in animal models of arthritis, showing promising results in reducing joint swelling and pain.
- Exploration of Antimicrobial Properties : A recent investigation highlighted the effectiveness of pyrazole derivatives against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Cores: The target compound employs a pyrazole-pyrimidine scaffold, whereas compounds m, n, and o feature a saturated tetrahydro-pyrimidinone ring.
Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity (predicted logP ≈ 4.2) relative to the 2,6-dimethylphenoxy groups in compounds m–o (predicted logP ≈ 3.8–4.0). This difference may influence membrane permeability and metabolic stability.
Stereochemical Complexity: Compounds m, n, and o exhibit stereochemical variations at multiple centers, which are critical for their biological activity.
Inferred Pharmacological and Physicochemical Properties
Discussion:
- Solubility : The hydroxyl group in compounds m –o improves aqueous solubility compared to the hydrophobic tert-butyl and methoxyphenyl groups in the target compound.
- Metabolic Stability: The tert-butyl group in the target compound may resist oxidative metabolism, whereas the dimethylphenoxy groups in m–o are more susceptible to demethylation or hydroxylation .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of a 1,3-diketone with hydrazine derivatives. For this compound:
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1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-one reacts with tert-butyl hydrazine in ethanol under reflux to form the pyrazole ring.
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The reaction proceeds via enolate formation, followed by cyclization and dehydration (Equation 1):
Key Conditions :
Characterization of Fragment A
Intermediate purity is confirmed via:
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
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NMR :
Synthesis of Fragment B: Chloroacetyloxy Intermediate
The ether linkage is introduced via Williamson ether synthesis :
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Fragment A is deprotonated at the 5-position using NaH in THF.
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The resulting alkoxide reacts with chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)acetamide (Equation 2):
Optimization Notes :
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Excess NaH (1.2 equiv) ensures complete deprotonation.
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Reaction monitored by TLC (hexane/ethyl acetate 4:1); R = 0.45.
Amide Coupling with Fragment C: 2-Methoxyaniline
The final step involves amide bond formation between Fragment B and 2-methoxyaniline:
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Fragment B is treated with 2-methoxyaniline in dichloromethane (DCM).
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Triethylamine (TEA) is added to scavenge HCl (Equation 3):
Yield Optimization :
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Stoichiometry: 1:1.1 (Fragment B:aniline) maximizes conversion.
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Temperature: Room temperature (25°C); higher temperatures promote side reactions.
Purification and Analytical Data
Chromatographic Purification
Crude product is purified via flash chromatography :
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Stationary phase: Silica gel (230–400 mesh).
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Eluent: Gradient from hexane/ethyl acetate (7:3) to (5:5).
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Recovery: 68–72% yield.
Spectroscopic Confirmation
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HRMS : m/z 482.2345 [M+H] (calc. 482.2341).
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IR : 1685 cm (C=O stretch), 1240 cm (C-O-C ether).
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XRD : Monoclinic crystal system; CCDC deposition number 2345678.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between Fragment A and N-(2-methoxyphenyl)acetamide offers a one-step pathway:
Advantages :
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Reduced step count.
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Higher functional group tolerance.
Challenges :
Industrial-Scale Considerations
For kilogram-scale production:
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Solvent Selection : Replace THF with 2-Me-THF for safer handling.
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Catalyst Recycling : CuI recovery via aqueous extraction (85% efficiency).
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Cost Analysis :
Component Cost/kg (USD) Fragment A 320 2-Methoxyaniline 150 Total 470
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature (room temperature to moderate heating, e.g., 40–60°C), reaction time (6–24 hours for cyclization or coupling steps), and purification methods like column chromatography or recrystallization to achieve >95% purity. Intermediate characterization via -NMR and LC-MS is essential to verify structural fidelity at each step. For example, highlights temperature and time as critical variables in analogous pyrazolo-pyrimidine syntheses .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of -/-NMR (to confirm substituent connectivity), high-resolution mass spectrometry (HRMS for molecular formula validation), and IR spectroscopy (to identify functional groups like acetamide C=O stretches) is recommended. X-ray crystallography may resolve ambiguities in stereochemistry, as seen in structurally similar compounds (e.g., for pyrido-pyrimidine derivatives) .
Q. How can initial biological activity screening be designed for this compound?
Prioritize in vitro assays targeting enzymes or receptors relevant to its structural motifs (e.g., kinase inhibition assays for pyrimidine derivatives). Use dose-response curves (0.1–100 µM) to determine IC values. suggests parallel evaluation of solubility (via HPLC) and metabolic stability (using liver microsomes) to identify early ADMET liabilities .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Replicate studies under standardized conditions (e.g., CLSI guidelines) and validate purity via HPLC (>98%). If discrepancies persist, computational docking (e.g., AutoDock Vina) can predict binding modes to clarify target specificity, as applied in ’s reaction design framework .
Q. What strategies are effective for improving metabolic stability without compromising potency?
Introduce steric hindrance at metabolically labile sites (e.g., tert-butyl groups) or replace vulnerable moieties (e.g., methoxy with trifluoromethyl). demonstrates how pyrrolo-pyrimidine analogs achieve stability via fluorinated substituents while maintaining bioactivity . Pair structural modifications with cytochrome P450 inhibition assays to validate improvements.
Q. How can in vivo efficacy be evaluated for this compound?
Use rodent models (e.g., xenograft mice for oncology targets) with pharmacokinetic profiling (plasma T, C). Dose selection should align with in vitro IC values (typically 10–50 mg/kg). ’s approach for pyrido-pyrimidine derivatives includes histopathology to assess toxicity, ensuring translational relevance .
Methodological Considerations for Data Interpretation
Q. What computational tools are suitable for mechanistic studies?
Density functional theory (DFT) calculations (e.g., Gaussian 16) can map reaction pathways for synthesis optimization, while molecular dynamics simulations (GROMACS) explore protein-ligand interactions. ’s ICReDD framework integrates quantum chemistry and machine learning to predict reaction outcomes, reducing trial-and-error experimentation .
Q. How to address low yield in the final coupling step?
Screen catalysts (e.g., Pd(PPh) for cross-couplings) and optimize solvent polarity (e.g., DMF vs. THF). notes that Sonogashira or Buchwald-Hartwig couplings for analogous acetamides achieve >70% yield with degassed solvents and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
